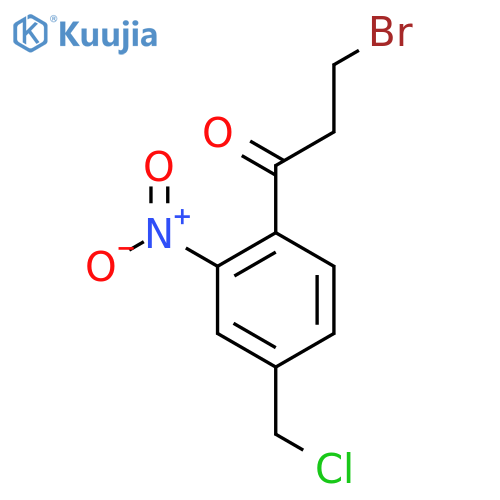

Cas no 1805898-82-1 (3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one)

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one

-

- インチ: 1S/C10H9BrClNO3/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13(15)16/h1-2,5H,3-4,6H2

- InChIKey: HJGVKJJVYCFKIR-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(CCl)=CC=1[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 304.94543 g/mol

- どういたいしつりょう: 304.94543 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ぶんしりょう: 306.54

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020062-1g |

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one |

1805898-82-1 | 97% | 1g |

1,460.20 USD | 2021-06-24 | |

| Alichem | A013020062-250mg |

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one |

1805898-82-1 | 97% | 250mg |

470.40 USD | 2021-06-24 | |

| Alichem | A013020062-500mg |

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one |

1805898-82-1 | 97% | 500mg |

839.45 USD | 2021-06-24 |

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-oneに関する追加情報

Recent Advances in the Study of 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one (CAS: 1805898-82-1)

3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one (CAS: 1805898-82-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its potential applications in drug discovery and development. The presence of both bromo and chloromethyl functional groups makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of bioactive molecules.

Recent research has focused on the synthetic pathways and reactivity of 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a key intermediate in the synthesis of novel kinase inhibitors. The study demonstrated that the compound's electrophilic properties facilitate its use in nucleophilic substitution reactions, enabling the construction of complex heterocyclic frameworks. This has opened new avenues for the development of targeted therapies, particularly in oncology.

Another significant area of investigation involves the compound's potential as a precursor for proteolysis-targeting chimeras (PROTACs). A 2024 study in ACS Chemical Biology reported the successful incorporation of 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one into bifunctional molecules designed to degrade disease-related proteins. The study emphasized the compound's ability to serve as a linker, connecting target-binding ligands to E3 ubiquitin ligase recruiters, thereby enabling selective protein degradation.

In addition to its applications in drug discovery, 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one has also been explored for its antimicrobial properties. A recent preprint on bioRxiv (2024) described its efficacy against multidrug-resistant bacterial strains, with preliminary data suggesting that derivatives of this compound exhibit potent activity against Gram-positive pathogens. The study proposed that the nitro and halogen substituents contribute to its mechanism of action, possibly by interfering with bacterial cell wall synthesis.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. A review article in Current Topics in Medicinal Chemistry (2023) noted that the nitro group in 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one may pose metabolic stability issues, necessitating further structural modifications. Researchers are actively investigating strategies to mitigate these limitations while preserving the compound's bioactive potential.

In conclusion, 3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one (CAS: 1805898-82-1) represents a valuable scaffold in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its emerging biological activities make it a compound of interest for future research. Ongoing studies are expected to elucidate its full potential in drug development and other therapeutic applications.

1805898-82-1 (3-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-1-one) 関連製品

- 1171496-95-9(1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxy-1H-pyrazole-3-carboxamide)

- 65709-31-1(2-(4-Methylphenyl)-Piperazine 2hcl)

- 193473-63-1(methyl({2-(pyridin-2-yl)aminoethyl})amine dihydrochloride)

- 1263281-47-5(2-(((Cyanomethyl)amino)methyl)benzonitrile)

- 70931-61-2(Benzeneacetic acid, 4-fluoro-2-iodo-)

- 1525832-45-4(3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine)

- 90643-59-7(2-(Cyclohex-2-en-1-yl)-2-formamidoacetic acid)

- 2034492-73-2(N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide)

- 1551862-31-7(2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde)

- 3696-37-5(2-ethylpropanedinitrile)